Tert-butyl N-[2-(4-formylphenoxy)ethyl]carbamate
Overview
Description
“Tert-butyl N-[2-(4-formylphenoxy)ethyl]carbamate” is a chemical compound with the molecular formula C14H19NO4 . It is a carbamate ester and a tertiary amine. Its CAS number is 198990-09-9 .
Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 265.31 . Other physical and chemical properties such as density, boiling point, and melting point are not available .Scientific Research Applications
Synthesis of Biologically Active Compounds : Tert-butyl carbamates, including the specific compound , are often used as intermediates in the synthesis of biologically active compounds. For instance, Zhao et al. (2017) developed a method for synthesizing a related compound, tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate, which is an important intermediate in several biologically active compounds like omisertinib (AZD9291) (Zhao, Guo, Lan, & Xu, 2017).
Directed Lithiation : Smith et al. (2013) discussed the directed lithiation of similar compounds, demonstrating that these can be doubly lithiated on nitrogen and ortho to the directing metalating group, allowing for the production of various substituted products (Smith, El‐Hiti, & Alshammari, 2013).
α-Amination Processes : Ortiz, Guijarro, and Yus (1999) explored the α-amination of methyllithium using tert-butyl N-(chloromethyl) carbamate, leading to functionalized carbamates after hydrolysis, showcasing another avenue for chemical synthesis (Ortiz, Guijarro, & Yus, 1999).
Crystallography and Structural Analysis : Oku et al. (2004) and Ober et al. (2004) provided insights into the crystal structures of similar carbamate compounds, which is crucial for understanding their chemical properties and potential applications in material science and drug design (Oku, Naito, Yamada, & Katakai, 2004); (Ober, Marsch, Harms, & Carell, 2004).
Environmental Applications : Suzuki et al. (1995) identified degradation products of terbutol (a compound related to tert-butyl carbamates) in environmental water, highlighting the environmental and ecological impact of these chemicals (Suzuki, Yaguchi, Ohnishi, & Suga, 1995).
Chemical Reactions and Derivatization : Studies like those by Crespo-Corral et al. (2008) and Kant et al. (2015) focus on the reactions and derivatization of carbamate compounds, which are crucial for creating more complex molecules for various applications (Crespo-Corral, Santos-Delgado, Polo-Díez, & Soria, 2008); (Kant, Singh, & Agarwal, 2015).
Properties
IUPAC Name |
tert-butyl N-[2-(4-formylphenoxy)ethyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(17)15-8-9-18-12-6-4-11(10-16)5-7-12/h4-7,10H,8-9H2,1-3H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHQURYHQWUQLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=CC=C(C=C1)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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